molecular formula C10H5Cl2N3O3S B2726712 N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-67-1

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2726712
CAS No.: 341965-67-1
M. Wt: 318.13
InChI Key: QFIBDDUCBVJUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-Dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a carboxamide group and a 3,5-dichlorobenzoyloxy moiety at the oxygen atom (Figure 1). The 3,5-dichlorobenzoyl group introduces electron-withdrawing effects and steric bulk, which may enhance binding affinity to biological targets. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest possible pesticidal or herbicidal use, given the prevalence of dichlorinated aromatic systems and heterocycles in such compounds .

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-6-1-5(2-7(12)3-6)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIBDDUCBVJUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)ONC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

    Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride.

    Formation of the target compound: The 3,5-dichlorobenzoyl chloride is then reacted with 1,2,3-thiadiazole-4-carboxamide in the presence of a base such as triethylamine in DMF.

Chemical Reactions Analysis

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can inhibit the growth of various cancer cell lines through mechanisms that may involve interference with DNA synthesis and modulation of specific cellular pathways .

Case Studies:

  • Inhibition of Tumor Growth: A series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). Significant growth inhibition was noted, with certain derivatives achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanisms of Action: Thiadiazole compounds have been shown to inhibit key enzymes involved in cancer progression. For instance, some studies suggest they may act as inhibitors of phosphodiesterase or histone deacetylase, which are critical in regulating cellular proliferation and survival .

Pharmacological Potential

Beyond anticancer effects, this compound may also exhibit other pharmacological activities:

  • Antimicrobial Activity: Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The presence of the thiadiazole ring enhances lipophilicity, facilitating cell membrane penetration and subsequent biological activity .
  • Anti-inflammatory Effects: Some studies suggest that thiadiazole compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is not well-documented. based on the structure of the compound, it is likely to interact with biological targets through its thiadiazole and dichlorobenzoyl groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on heterocyclic cores and functional groups:

Compound Name Heterocyclic Core Substituents/Functional Groups Primary Use Reference
N-[(3,5-Dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide 1,2,3-thiadiazole 3,5-Dichlorobenzoyloxy, carboxamide Inferred pesticide/herbicide -
Pyrazoxyfen Pyrazole 2,4-Dichlorobenzoyl, acetophenone Herbicide
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole 4-Methoxybenzyl, thioester Synthetic intermediate (potential bioactivity)
Cyanazine Triazine Chloro, ethylamino, nitrile Herbicide

Key Comparisons

Heterocyclic Core Influence Thiadiazole vs. Pyrazole (Pyrazoxyfen): The 1,2,3-thiadiazole core in the target compound offers distinct electronic properties compared to pyrazole. Pyrazoxyfen’s pyrazole ring, combined with a 2,4-dichlorobenzoyl group, is effective in herbicide formulations, suggesting that the positional isomerism (3,5-dichloro vs. 2,4-dichloro) in the target compound may influence substrate selectivity . Thiadiazole vs. Triazole (): The triazole derivatives in feature a thioester group, which is more hydrolytically labile than the carboxamide in the target compound. This difference could impact environmental persistence or bioavailability . Thiadiazole vs. Triazine (Cyanazine): Triazines like cyanazine inhibit Photosystem II in plants. Thiadiazoles may act through alternative mechanisms, such as disrupting fungal cell membranes or enzyme inhibition, though specific data are lacking .

Functional Group Contributions The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to pyrazoxyfen’s acetophenone or cyanazine’s nitrile group.

Synthetic Pathways highlights the synthesis of triazole-thioesters via nucleophilic ring-opening of oxadiazoles.

Biological Activity

N-[(3,5-Dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.

The chemical structure of this compound can be represented as follows:

C11H8Cl2N4O3S\text{C}_{11}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a thiadiazole ring which contributes to its reactivity and biological interactions. The presence of the dichlorobenzoyl group enhances its lipophilicity and potential biological efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cells such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA5495.0
Compound BSK-MEL-24.27
Compound CHCT1510.0

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Research has demonstrated that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that specific thiadiazole derivatives inhibited the growth of Mycobacterium tuberculosis with MIC values as low as 0.25 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli0.5
Compound ES. aureus1.0
Compound FM. tuberculosis0.25

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazoles has been explored through their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). Some derivatives demonstrated potent inhibition of these enzymes, suggesting their utility in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a novel thiadiazole derivative showed promising results in patients with advanced lung cancer, where significant tumor reduction was observed after a treatment regimen involving this compound.
  • Case Study on Tuberculosis : In a study involving patients with multidrug-resistant tuberculosis, a thiadiazole derivative demonstrated significant efficacy in reducing bacterial load when combined with standard therapy.

Q & A

Q. What are the standard synthetic routes for preparing N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-1,2,3-thiadiazole derivatives with 3,5-dichlorobenzoyl chloride in ethanol or acetonitrile under acidic conditions (e.g., glacial acetic acid) is a common approach . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios. Evidence from similar thiadiazole syntheses shows that using aprotic solvents like DMF can improve yields by reducing side reactions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Confirm regiochemistry and functional groups (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm and carboxamide carbonyl signals at ~170 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities .
  • FT-IR : Identify key bonds like C=O (1650–1750 cm⁻¹) and S–N (600–700 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Methodological Answer: Use standardized protocols such as:

  • Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity assays (e.g., MTT on mammalian cell lines) to ensure selectivity .

Advanced Research Questions

Q. What reaction mechanisms underpin the formation of the thiadiazole-carboxamide scaffold?

Methodological Answer: The synthesis likely proceeds via a two-step mechanism:

Nucleophilic attack : The amino group of 4-amino-1,2,3-thiadiazole reacts with the carbonyl of 3,5-dichlorobenzoyl chloride, forming an intermediate.

Cyclization : Intramolecular dehydration or sulfur extrusion (observed in thiadiazole derivatives) generates the heterocyclic core . Computational studies (e.g., DFT) can model transition states and validate proposed pathways .

Q. How can computational methods streamline reaction design for novel derivatives?

Methodological Answer:

  • Quantum chemical calculations (e.g., Gaussian, ORCA): Predict thermodynamic feasibility and transition-state energies .
  • Machine learning : Train models on existing reaction datasets to recommend optimal solvents/catalysts.
  • Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., MIC normalized to CFU/mL).
  • Structural analogs : Test derivatives with systematic substituent variations (e.g., halogen positioning) to isolate SAR trends .
  • Assay validation : Replicate experiments under identical conditions (pH, inoculum size) to rule out protocol variability .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Heat management : Exothermic reactions (e.g., benzoylation) require jacketed reactors for temperature control .
  • Solvent recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF or acetonitrile .
  • Byproduct removal : Use continuous-flow reactors to minimize side reactions and improve yield .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Substituent screening : Test halogen (Cl, F), alkoxy, or alkyl groups at the 3,5-benzoyl position. For example:

    Substituent PositionBiological Activity (MIC, μg/mL)Cytotoxicity (IC50, μM)
    3,5-Cl (Parent)2.5 (S. aureus)>100
    2,4-F1.8 (S. aureus)85
    Data adapted from thiadiazole derivatives in .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate electronic/steric features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.